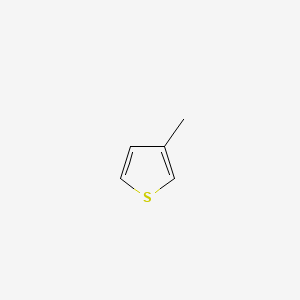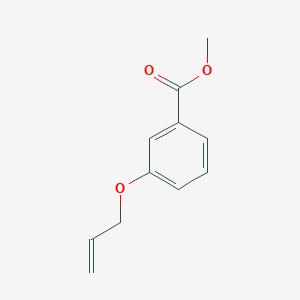
Methyl 3-(allyloxy)benzoate
Descripción general
Descripción
Methyl 3-(allyloxy)benzoate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(allyloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(allyloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photostimulated Reactions : Santiago E. Vaillard et al. (2004) reported on the photostimulated reactions of aryl and alkyl chlorides and bromides with reduced ethyl benzoate, leading to high yields of reduced products. This includes the use of 1-allyloxy-2-bromobenzene and 1-allyloxy-2-chlorobenzene, indicating a potential application in photostimulated organic synthesis (Vaillard, Postigo, & Rossi, 2004).
Carbene Rearrangement and Claisen Rearrangement : D. Plażuk et al. (2005) studied allyloxy(methoxy)carbene, observing its fragmentation and dimerization. This includes findings on the Claisen rearrangement of the carbene dimer to methyl 2-allyloxy-2-methoxy-4-pentenoate, suggesting applications in organic synthesis and rearrangement reactions (Plażuk, Warkentin, & Werstiuk, 2005).
Catalysis Studies : The reduction of methyl benzoate and benzoic acid on Y2O3 catalysts was examined by S. T. King and E. J. Strojny (1982). They found that these reactions are mediated via surface benzoate, leading to the production of benzaldehyde. This provides insights into catalytic processes and the reduction mechanisms on specific catalysts (King & Strojny, 1982).
Insecticidal Properties : Nicholas R. Larson et al. (2021) explored the insecticidal properties of Methyl benzoate and its analogs. They found that certain analogs exhibited higher toxicity than methyl benzoate itself against adult Aedes aegypti females, indicating potential applications in pest control (Larson, Nega, Zhang, & Feldlaufer, 2021).
Corrosion Inhibition : A study by N. Arrousse et al. (2021) on the synthesis of methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate demonstrated its effectiveness as an inhibitor against corrosion of mild steel in acidic media. This suggests applications in corrosion protection and materials science (Arrousse et al., 2021).
Propiedades
IUPAC Name |
methyl 3-prop-2-enoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-7-14-10-6-4-5-9(8-10)11(12)13-2/h3-6,8H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJNADFCABRKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448775 | |
| Record name | methyl 3-(allyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(allyloxy)benzoate | |
CAS RN |
79250-46-7 | |
| Record name | methyl 3-(allyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90448775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




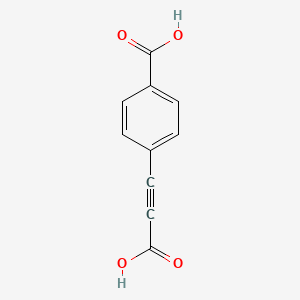
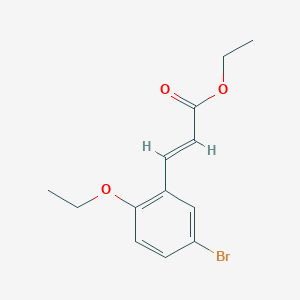
![[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetic acid](/img/structure/B7884378.png)
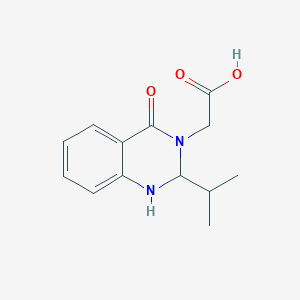

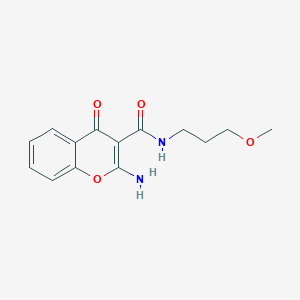


![1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B7884423.png)
